Chryseno[4,5-bcd]thiophene
Overview
Description
Chryseno[4,5-bcd]thiophene is a heterocyclic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a fused ring system consisting of a chrysene moiety and a thiophene ring
Scientific Research Applications
Chryseno[4,5-bcd]thiophene has several scientific research applications:
Material Science: It is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine: Research is ongoing into its potential biological activities, including anticancer and antimicrobial properties.
Industry: It is used in the production of advanced materials with specific electronic and optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chryseno[4,5-bcd]thiophene typically involves the condensation of chrysene derivatives with thiophene precursors. One common method is the cyclization of chrysene-4,5-dione with thiophene-2-carboxaldehyde under acidic conditions . The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
Chryseno[4,5-bcd]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-4,4-dioxide.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: this compound-4,4-dioxide.
Reduction: Dihydro-chryseno[4,5-bcd]thiophene.
Substitution: Various substituted derivatives depending on the electrophile used.
Mechanism of Action
The mechanism of action of Chryseno[4,5-bcd]thiophene involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cellular components such as DNA and proteins, leading to potential therapeutic effects. In material science, its electronic properties are exploited to create efficient organic semiconductors and light-emitting devices .
Comparison with Similar Compounds
Chryseno[4,5-bcd]thiophene can be compared with other polycyclic aromatic hydrocarbons and thiophene derivatives:
Similar Compounds: Benzonaphthothiophenes, benzo[2,3]phenanthro[4,5-bcd]thiophene.
Uniqueness: this compound is unique due to its specific fused ring structure, which imparts distinct electronic and optical properties compared to other PAHs and thiophene derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
19-thiapentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10S/c1-2-6-13-12(4-1)10-16-18-14(13)9-8-11-5-3-7-15(19-16)17(11)18/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEYYZJTTUDDGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)SC5=CC=CC(=C54)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40222406 | |
Record name | Chryseno(4,5-bcd)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40222406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72076-98-3 | |
Record name | Chryseno[4,5-bcd]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72076-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chryseno(4,5-bcd)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072076983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chryseno(4,5-bcd)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40222406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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